molecular formula C13H18FNO2 B1399559 [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1402392-57-7

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine

Cat. No.: B1399559
CAS No.: 1402392-57-7
M. Wt: 239.29 g/mol
InChI Key: RJFGPVIDLGRIQM-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is an organic compound characterized by the presence of a fluorine atom, an oxane ring, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the preparation of the intermediate {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanol, which is then converted to the desired amine through reductive amination. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing automated systems for precise addition of reagents and temperature control. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry :
    • Antidepressant Activity : Compounds with similar structures have been explored for their potential antidepressant effects. The amine functionality is often associated with neurotransmitter modulation.
    • Anticancer Properties : Some phenylamine derivatives have been investigated for their ability to inhibit tumor growth. Future studies could explore this compound's efficacy against various cancer cell lines.
  • Pharmaceutical Development :
    • Drug Design : The unique structural features may contribute to the development of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies could elucidate its pharmacological profile.
    • Prodrug Formulations : The oxane moiety may enhance solubility and bioavailability, making it a candidate for prodrug formulations.
  • Material Science :
    • Polymer Chemistry : The compound could serve as a building block for synthesizing polymers or copolymers with tailored properties, particularly those involving functionalized aromatic systems.

Case Studies

  • Synthesis and Characterization :
    • Initial studies focus on the synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine through various synthetic routes, including nucleophilic substitution reactions and coupling reactions involving fluorinated phenols.
  • Biological Activity Screening :
    • Preliminary screenings in vitro may reveal insights into its biological activity, particularly in assays targeting serotonin or dopamine receptors, which are crucial for mood regulation.
  • Toxicological Assessments :
    • Toxicity studies are essential to evaluate the safety profile of the compound before any clinical applications can be considered.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}methanamine
  • {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}ethanamine
  • {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}propanamine

Uniqueness

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is unique due to the specific positioning of the fluorine atom and the oxane ring, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential efficacy in various applications compared to similar compounds.

Biological Activity

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO2C_{13}H_{16}FNO_2. The presence of a fluorine atom and an oxan-4-ylmethoxy group enhances its biological activity by improving its binding affinity to various biological targets.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), showing promising results in reducing cell viability at certain concentrations .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The fluorine atom enhances the compound's ability to form hydrogen bonds with enzymes or receptors, modulating various biological pathways. This interaction can lead to the inhibition of specific enzymes involved in disease processes .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells. This modulation can result in reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM.
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in LPS-stimulated macrophages.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with active sites of enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .

Properties

IUPAC Name

[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGPVIDLGRIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.